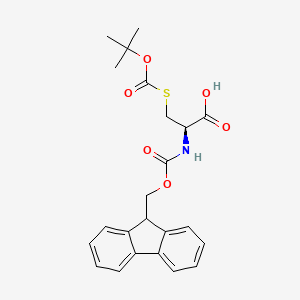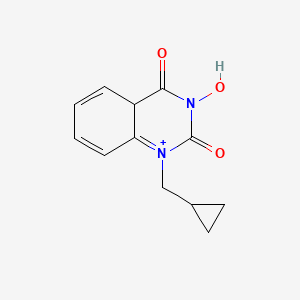
1-(cyclopropylmethyl)-3-hydroxyquinazoline-2,4(1H,3H)-dione (2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FEN1InhibitorC2 is a small-molecule inhibitor targeting Flap Endonuclease 1 (FEN1), a structure-specific endonuclease involved in DNA replication and repair. FEN1 plays a crucial role in maintaining genomic stability by participating in the base excision repair pathway and Okazaki fragment maturation during DNA replication . Inhibition of FEN1 has been explored as a therapeutic strategy for cancer treatment due to its role in DNA damage repair and its overexpression in various cancers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of FEN1InhibitorC2 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of FEN1InhibitorC2 involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This includes optimizing reaction conditions, using high-throughput screening methods to identify the most effective synthetic routes, and employing advanced purification techniques to obtain the compound in large quantities with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
FEN1InhibitorC2 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs of FEN1InhibitorC2 .
Wissenschaftliche Forschungsanwendungen
FEN1InhibitorC2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of DNA repair and replication.
Biology: Employed in research on genomic stability and the cellular response to DNA damage.
Medicine: Investigated as a potential therapeutic agent for cancer treatment, particularly in cancers with overexpressed or mutated FEN1.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting DNA repair pathways
Wirkmechanismus
FEN1InhibitorC2 exerts its effects by binding to the active site of FEN1, thereby inhibiting its endonuclease activity. This inhibition leads to the accumulation of DNA damage, particularly DNA double-strand breaks, which can trigger cell death in cancer cells. The molecular targets and pathways involved include the base excision repair pathway, homologous recombination repair, and non-homologous end joining .
Vergleich Mit ähnlichen Verbindungen
FEN1InhibitorC2 is unique compared to other FEN1 inhibitors due to its specific binding affinity and inhibitory potency. Similar compounds include:
N-hydroxyurea series inhibitors: These compounds also target FEN1 but may have different binding affinities and specificities.
SC13: Another FEN1 inhibitor that has shown efficacy in inducing DNA damage and promoting apoptosis in cancer cells
FEN1InhibitorC2 stands out due to its potential for higher specificity and reduced side effects, making it a promising candidate for further development in cancer therapy .
Eigenschaften
Molekularformel |
C12H13N2O3+ |
|---|---|
Molekulargewicht |
233.24 g/mol |
IUPAC-Name |
1-(cyclopropylmethyl)-3-hydroxy-4aH-quinazolin-1-ium-2,4-dione |
InChI |
InChI=1S/C12H13N2O3/c15-11-9-3-1-2-4-10(9)13(7-8-5-6-8)12(16)14(11)17/h1-4,8-9,17H,5-7H2/q+1 |
InChI-Schlüssel |
HLFLBKIQBDAVPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C[N+]2=C3C=CC=CC3C(=O)N(C2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


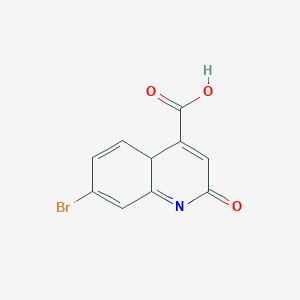
![[1-({[3-(2-acetylphenyl)-1-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}propyl]sulfanyl}methyl)cyclopropyl]acetic acid](/img/structure/B15133509.png)

![5-bromo-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide](/img/structure/B15133521.png)
![(E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B15133545.png)
![(S)-2-(Dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide, Trifluoroacetate](/img/structure/B15133551.png)
![1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B15133558.png)

![N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15133572.png)
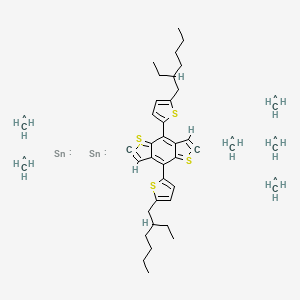
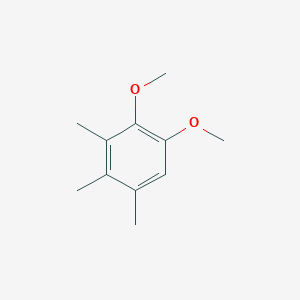
![Ferrocene, 1,1'-bis[(2R,5R)-2,5-diethyl-1-phospholanyl]-](/img/structure/B15133595.png)

